An In-depth Technical Guide on the Synthesis and Characterization of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
An In-depth Technical Guide on the Synthesis and Characterization of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
Foreword: The Imperative of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though less conspicuous, tenet is that the purity of the active pharmaceutical ingredient (API) dictates its safety and efficacy. Process-related impurities and degradation products, even at trace levels, can have unforeseen pharmacological or toxicological effects. Therefore, the unambiguous synthesis and rigorous characterization of potential impurities are not merely a regulatory requirement but a scientific imperative. This guide provides a comprehensive technical overview of the synthesis and characterization of a potential impurity of Bosutinib, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib.
Bosutinib is a potent dual inhibitor of Src and Abl kinases, indicated for the treatment of chronic myelogenous leukemia (CML).[1][2][3] The manufacturing process of any API is a complex series of chemical transformations where minor deviations can lead to the formation of related substances.[4][5] Understanding the impurity profile is a critical aspect of drug development and quality control.[5][6][7] This document delineates a plausible synthetic pathway for Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib and outlines a robust analytical workflow for its comprehensive characterization.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The target molecule, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib, is structurally analogous to Bosutinib, with the notable absence of the N-methylpiperazine moiety, which is replaced by a methyl group. This structural modification necessitates a tailored synthetic approach, deviating from the established final steps of published Bosutinib syntheses.[1][2][8]
Our retrosynthetic analysis deconstructs the target molecule into key synthons. The core quinoline scaffold can be constructed through a series of reactions starting from a substituted aniline and a suitable cyclizing agent. The critical deviation from known Bosutinib syntheses will be the introduction of the methoxypropoxy side chain.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 4-hydroxy-3-methoxybenzoic acid. The synthesis is designed as a multi-step process, with each step optimized for yield and purity.
Figure 1: Proposed synthetic pathway for Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with in-process controls and characterization checkpoints to ensure the integrity of the synthetic intermediates and the final product.
Synthesis of Methyl 4-(3-methoxypropoxy)-3-methoxybenzoate (Intermediate D)
-
Esterification: 4-Hydroxy-3-methoxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield Methyl 4-hydroxy-3-methoxybenzoate.[1][2]
-
Alkylation: The resulting ester is alkylated with 1-bromo-3-chloropropane using potassium carbonate as a base in a suitable solvent like acetone to afford Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[1][2]
-
Etherification: The chlorinated intermediate is then reacted with sodium methoxide in methanol to yield the key intermediate, Methyl 4-(3-methoxypropoxy)-3-methoxybenzoate. This step is the critical modification from the standard Bosutinib synthesis.
Synthesis of the Quinoline Core (Intermediate G)
-
Nitration and Reduction: The methoxypropoxy intermediate undergoes nitration at the 2-position of the benzene ring, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.[1][2]
-
Cyclization: The resulting aniline derivative is then cyclized with 3,3-diethoxypropionitrile in the presence of an acid catalyst like trifluoroacetic acid to form the 4-hydroxyquinoline-3-carbonitrile core.[9]
-
Chlorination: The hydroxyl group at the 4-position of the quinoline ring is subsequently converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3).[8][9]
Final Assembly: Synthesis of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (Target Compound H)
-
Amination: The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline core with 2,4-dichloro-5-methoxyaniline.[8][9] This reaction is typically carried out in the presence of a base, such as pyridine hydrochloride, at an elevated temperature.
Comprehensive Characterization Workflow
A multi-pronged analytical approach is essential for the unambiguous identification and purity assessment of the synthesized compound.
Figure 2: A comprehensive workflow for the characterization of the synthesized compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is the cornerstone of purity determination.[6][10][11] The method should be stability-indicating, capable of separating the target compound from starting materials, intermediates, and potential degradation products.[7][12]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm[13] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.[7][14] This data is instrumental in confirming the molecular formula and elucidating the structure.
Expected Mass Spectrometric Data:
-
Expected [M+H]⁺: The calculated monoisotopic mass of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (C23H22Cl2N4O3) is 488.10. The expected [M+H]⁺ ion would be m/z 489.11.
-
Key Fragmentation Patterns: The fragmentation pattern will be predicted based on the structure and compared with the experimental data. Key fragments would arise from the cleavage of the ether linkage and the quinoline core.
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the synthesized molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecular structure.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Protons | Predicted Chemical Shift (δ) |
| Aromatic protons | 7.0 - 8.5 |
| Methoxy protons | 3.8 - 4.0 |
| Methylene protons (propoxy chain) | 1.8 - 4.2 |
| Methyl protons (propoxy chain) | 3.3 |
Forced Degradation Studies
To assess the stability of the synthesized compound and identify potential degradation products, forced degradation studies are performed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[7][12]
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h |
| Oxidative Degradation | 3% H₂O₂, RT, 24 h |
| Thermal Degradation | 105 °C, 48 h |
| Photolytic Degradation | UV and visible light exposure |
The degradation samples are analyzed by HPLC and LC-MS/MS to identify and characterize any formed degradants.[5][7]
Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib, a potential impurity of Bosutinib. The proposed synthetic route is a logical adaptation of known methodologies, and the characterization workflow employs a suite of orthogonal analytical techniques to ensure the unambiguous identification and purity assessment of the target molecule.
The availability of a well-characterized standard of this potential impurity is invaluable for the development and validation of analytical methods for routine quality control of Bosutinib drug substance and drug product. Furthermore, understanding the stability of this compound under forced degradation conditions provides critical insights into its potential to form during the manufacturing process or upon storage. This knowledge is paramount for ensuring the safety and quality of Bosutinib for patients.
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